N-Cbz-D-leucine

Chiral purity Optical rotation Enantiomer identification

N-Cbz-D-leucine (CAS 28862-79-5), also known as N-Benzyloxycarbonyl-D-leucine or Z-D-Leu-OH, is a benzyloxycarbonyl (Cbz)-protected derivative of the non-proteinogenic D-enantiomer of leucine. As a protected chiral amino acid building block with molecular formula C14H19NO4 and molecular weight 265.31 g/mol, it is commercially supplied as a colorless to almost colorless clear liquid at 20°C.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 28862-79-5
Cat. No. B554507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-D-leucine
CAS28862-79-5
SynonymsN-Cbz-D-leucine; Z-D-Leu-OH; 28862-79-5; Cbz-D-Leu-OH; Z-D-leucine; N-Benzyloxycarbonyl-D-leucine; (R)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoicacid; CBZ-D-LEUCINE; MFCD00066068; SBB028586; (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoicacid; (2R)-4-methyl-2-[(phenylmethoxy)carbonylamino]pentanoicacid; Z-D-Leucin; PubChem10534; CBZ-D-LEUCIN; AC1OCSW7; N-Carbobenzoxy-D-leucine; 96705_ALDRICH; SCHEMBL2366985; 96705_FLUKA; CTK4G2300; MolPort-003-939-962; USPFMEKVPDBMCG-GFCCVEGCSA-N; Nalpha-benzyloxycarbonyl-D-leucine; ACT07750
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
InChIKeyUSPFMEKVPDBMCG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-D-leucine (CAS 28862-79-5): Protected D-Amino Acid for Chiral Peptide Synthesis and Enantioselective Research


N-Cbz-D-leucine (CAS 28862-79-5), also known as N-Benzyloxycarbonyl-D-leucine or Z-D-Leu-OH, is a benzyloxycarbonyl (Cbz)-protected derivative of the non-proteinogenic D-enantiomer of leucine [1]. As a protected chiral amino acid building block with molecular formula C14H19NO4 and molecular weight 265.31 g/mol, it is commercially supplied as a colorless to almost colorless clear liquid at 20°C . The Cbz protecting group enables selective amine protection during solid-phase or solution-phase peptide synthesis, while the D-configuration at the α-carbon (R-configuration, SMILES: CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1) provides access to the non-natural stereochemical series . This compound is widely used in the synthesis of D-amino acid-containing peptides, protease-resistant peptide therapeutics, and chiral recognition studies .

Why N-Cbz-D-leucine Cannot Be Replaced by N-Cbz-L-leucine or Racemic Cbz-leucine in Chiral Applications


N-Cbz-D-leucine cannot be substituted with its L-enantiomer counterpart (N-Cbz-L-leucine, CAS 2018-66-8) or racemic mixtures in applications requiring defined stereochemistry. The D- versus L-configuration determines the three-dimensional orientation of the leucine side chain in peptides, directly affecting target binding affinity, proteolytic stability, and overall biological activity. In protease inhibitor synthesis, incorporation of the D-enantiomer alters the peptide backbone conformation and can confer resistance to endogenous proteases that exclusively recognize L-amino acid sequences . In chiral recognition and enantioselective inclusion studies, D- and L-leucine derivatives exhibit measurably different host-guest complexation behaviors—for example, α-cyclodextrin selectively includes L-leucine salts over D-leucine salts with enantiomeric excess values up to 92%ee . Procurement of the incorrect enantiomer leads to inactive products, failed syntheses, and unreproducible stereochemical outcomes, making enantiomerically pure N-Cbz-D-leucine essential for D-peptide and D-amino acid-containing molecular constructs.

Quantitative Evidence Guide: N-Cbz-D-leucine Performance Metrics and Comparative Data for Procurement Decisions


Enantiomeric Purity Specification via Specific Rotation: N-Cbz-D-leucine vs. N-Cbz-L-leucine

The specific rotation value provides a quantitative identity verification for N-Cbz-D-leucine and serves as a critical quality control metric for enantiomeric purity. TCI and Aladdin specifications report [α]20/D = +15.0 to +18.0° (c=5, EtOH) for N-Cbz-D-leucine . This positive rotation is characteristic of the D-enantiomer and contrasts with the negative rotation reported for the L-enantiomer (N-Cbz-L-leucine, CAS 2018-66-8). Measurement of specific rotation allows for rapid verification that the correct enantiomer has been received prior to use in stereosensitive syntheses.

Chiral purity Optical rotation Enantiomer identification

HPLC Purity Threshold: N-Cbz-D-leucine Commercial Grade Assurance

Commercial suppliers of N-Cbz-D-leucine consistently specify purity levels that enable reliable peptide coupling without purification-intensive workup. TCI specifies purity >97.0% by HPLC and >97.0% by neutralization titration [1]. Aladdin Scientific specifies >97.0% by HPLC . Thermo Scientific (Alfa Aesar) offers a 95% purity grade . These specifications provide quantitative benchmarks for procurement decisions based on application sensitivity—the >97.0% HPLC grade is appropriate for high-fidelity peptide synthesis where impurity interference could reduce coupling efficiency, while the 95% grade may suffice for less demanding applications.

Chromatographic purity Quality control Peptide synthesis

Peptide Coupling Yield Improvement in Ice: N-Cbz-D-leucine-Containing Dipeptide Synthesis

In peptide coupling reactions involving Cbz-protected amino acid Cam esters as acyl donors, conducting the reaction in ice has been reported to improve peptide yield compared to room temperature conditions . This approach was successfully applied to the synthesis of peptides containing D-amino acids, demonstrating that N-Cbz-D-leucine can be effectively incorporated using ice-mediated coupling conditions. The improved yield under low-temperature conditions is attributed to reduced side reactions and epimerization during activation.

Peptide synthesis Coupling efficiency D-amino acid incorporation

Proteasome Inhibitor MG-132 Synthesis: N-Cbz-D-leucine as Essential D-Leucine Precursor

N-Cbz-D-leucine is specifically utilized as a reactant for the synthesis of MG-132, a tripeptide aldehyde proteasome inhibitor with the sequence Z-Leu-Leu-Leu-al . MG-132 is a well-characterized tool compound used extensively in cell biology research to study ubiquitin-proteasome pathway function. The incorporation of the D-leucine residue via N-Cbz-D-leucine provides a defined stereochemical element that may influence the inhibitor's binding mode and proteolytic stability. The Cbz protecting group is strategically employed during the synthetic sequence and subsequently removed to yield the active aldehyde inhibitor.

Proteasome inhibitor MG-132 D-leucine incorporation

N-Cbz-D-leucine Procurement Scenarios: When D-Enantiomer Specificity Determines Research Success


Synthesis of D-Amino Acid-Containing Therapeutic Peptides with Enhanced Proteolytic Stability

N-Cbz-D-leucine is the required building block for incorporating D-leucine residues into peptide sequences. D-Peptides and D-amino acid-containing peptides exhibit significantly enhanced resistance to endogenous proteases compared to all-L counterparts, a critical advantage for peptide-based therapeutic development. The Cbz protecting group allows for selective N-terminal protection during sequential solid-phase or solution-phase peptide assembly, with deprotection achieved via hydrogenolysis or mild acid treatment. Procurement of >97.0% HPLC-grade material ensures high coupling efficiency and minimizes purification burden .

Chiral Recognition Studies and Enantioselective Host-Guest Chemistry

N-Cbz-D-leucine serves as a defined D-enantiomer standard for chiral recognition research. Studies have demonstrated that α-cyclodextrin exhibits enantioselective inclusion behavior toward leucine derivatives, with L-leucine salts preferentially included over D-leucine salts with up to 92% enantiomeric excess . N-Cbz-D-leucine provides researchers with a pure D-enantiomer substrate for calibrating chiral separation methods, investigating stereoselective binding phenomena, and validating enantioselective analytical assays.

Synthesis of Tool Compounds Requiring Defined D-Leucine Stereochemistry

N-Cbz-D-leucine is a documented precursor for the synthesis of MG-132 (Z-Leu-Leu-Leu-al), a widely used tripeptide aldehyde proteasome inhibitor . The D-leucine residue contributes to the defined stereochemistry required for proteasome active-site binding. Researchers engaged in proteasome biology, ubiquitin pathway studies, or chemical biology tool compound synthesis should specifically procure N-Cbz-D-leucine rather than its L-enantiomer counterpart to ensure successful inhibitor construction.

Enantioselective Synthesis Methodology Development

N-Cbz-D-leucine serves as a chiral building block for developing and validating enantioselective synthetic methodologies. Its well-defined specific rotation (+15.0 to +18.0° in ethanol) and established chromatographic behavior enable researchers to calibrate chiral HPLC methods, verify stereochemical outcomes of asymmetric transformations, and serve as an enantiomerically pure reference standard for analytical method development. The compound's commercial availability at >97.0% purity ensures reliable results in method validation studies .

Technical Documentation Hub

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